![molecular formula C20H22O4 B14218272 Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate CAS No. 721968-50-9](/img/structure/B14218272.png)
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, which is further substituted with a benzyloxy and a methoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate can be achieved through various synthetic routes. One common method involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction typically employs a palladium catalyst, a base, and a solvent such as ethanol under microwave irradiation to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may act as a substrate that undergoes transformation through the action of a catalyst. The presence of functional groups such as the ester, benzyloxy, and methoxy groups influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2E)-3-[4-(benzyloxy)phenyl]acrylate: Similar in structure but lacks the methoxy group on the phenyl ring.
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Contains a dimethoxybenzoyl group instead of the benzyloxy and methoxy groups.
Uniqueness
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy and methoxy groups on the phenyl ring, along with the but-2-enoate backbone, makes it a versatile compound in various chemical transformations.
Propriétés
Numéro CAS |
721968-50-9 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-4-23-20(21)12-15(2)17-10-11-18(19(13-17)22-3)24-14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |
Clé InChI |
MAUDEXPZMPKLPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


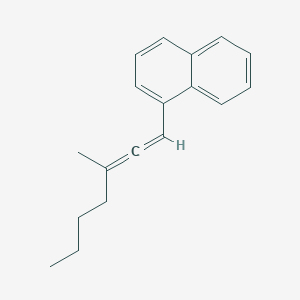
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
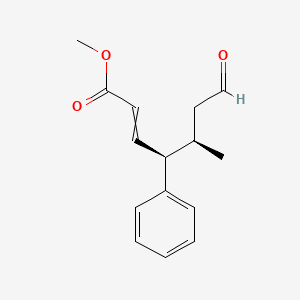
![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
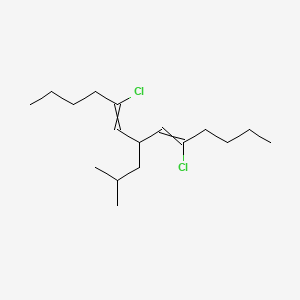
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
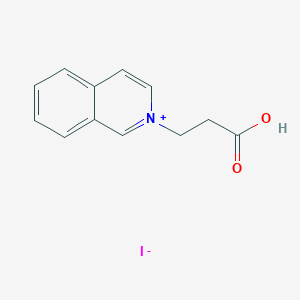
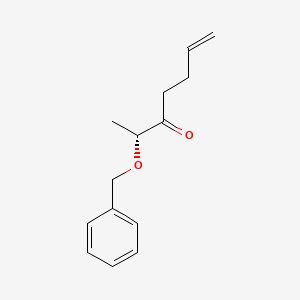
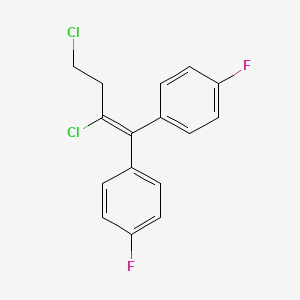
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
